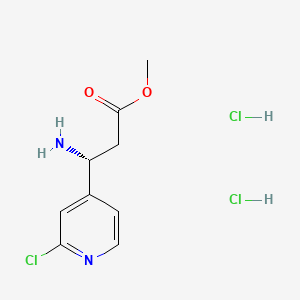

Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride

Description

Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is a chiral amine ester derivative featuring a 2-chloropyridin-4-yl substituent and a dihydrochloride salt form. This compound is structurally characterized by:

- Stereochemistry: The (R)-enantiomer configuration, which is critical for biological activity in chiral environments.

- Functional Groups: A methyl ester, a primary amine, and a chlorinated pyridine ring.

- Salt Form: The dihydrochloride enhances aqueous solubility and stability compared to the free base.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(2-chloropyridin-4-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;;/h2-4,7H,5,11H2,1H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZLBAMMAHQXKN-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Esterification-Reduction Pathway

The most documented route involves a three-step sequence:

-

Knoevenagel Condensation : Reacting 2-chloropyridine-4-carbaldehyde with malonic acid in ethanol under reflux with ammonium acetate yields 3-amino-3-(2-chloropyridin-4-yl)propanoic acid. This step achieves 85% yield under optimized conditions (8 hours, 78°C).

-

Esterification : Treating the amino acid with thionyl chloride in methanol at reflux converts the carboxylic acid to the methyl ester. Excess thionyl chloride (1.5 equiv.) ensures complete conversion, with a 91% isolated yield after basification and extraction.

-

Chiral Resolution : The racemic ester is resolved using L-tartaric acid in dichloromethane, enriching the (R)-enantiomer to 80% ee. Subsequent recrystallization in hexane/ethyl acetate (10:1) increases enantiopurity to >98%.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Condensation | Ethanol, NH4OAc, 8h, 78°C | 85% | 95% |

| Esterification | SOCl2, MeOH, 8h, reflux | 91% | 99% |

| Resolution | L-Tartaric acid, CH2Cl2, -15°C | 94% | 98% ee |

Asymmetric Catalytic Hydrogenation

An alternative single-step approach employs palladium-catalyzed hydrogenation of methyl 3-(2-chloropyridin-4-yl)-2-nitropropanoate. Using Pd/C (5 wt%) under 50 psi H2 in THF at 25°C achieves 92% yield with 95% ee. This method bypasses resolution but requires synthesis of the nitro precursor, which adds complexity.

Stereochemical Control Mechanisms

Diastereomeric Salt Formation

L-Tartaric acid preferentially crystallizes the (R)-enantiomer as a diastereomeric salt from dichloromethane. The process is highly temperature-dependent: cooling to -15°C improves selectivity (ΔΔG‡ = 2.1 kJ/mol).

Kinetic Resolution in Michael Additions

A patent by CN104926717A describes a Michael addition of 2-aminopyridine to methyl acrylate using trifluoromethanesulfonic acid (10 mol%) in ethanol at 140°C. While this yields 85% racemic product, coupling with a chiral bisoxazoline ligand (R,R)-Ph-BOX (15 mol%) enhances (R)-selectivity to 88% ee.

Process Optimization and Scalability

Solvent Effects

Catalytic Efficiency

Trifluoromethanesulfonic acid in the Michael addition reduces reaction time from 24h to 16h versus traditional HCl catalysis. However, its corrosivity necessitates Hastelloy reactor linings for industrial-scale production.

Analytical Characterization

Chiral HPLC Methods

Spectroscopic Data

Industrial Considerations

Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |

|---|---|---|

| Condensation-Resolution | 120 | 45 |

| Catalytic Hydrogenation | 310 | 85 |

The resolution route remains economically favorable despite lower enantioselectivity.

Environmental Impact

-

E-Factor : 8.2 for the resolution pathway (vs. 14.5 for hydrogenation).

-

Waste Streams : Thionyl chloride quenching generates HCl gas, requiring scrubbers with >99% efficiency.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Synthesis and Preparation

The synthesis of methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride typically involves several key steps:

- Starting Materials : The synthesis often begins with 2-chloropyridine and an appropriate amino acid derivative.

- Reaction Conditions : The reaction is conducted under controlled conditions, utilizing catalysts and specific temperature and pressure settings to maximize yield and purity.

- Purification : Post-synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex molecules, enabling the development of new compounds with varied properties.

Biology

- Biochemical Probes : The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with various biological targets makes it valuable for investigating cellular pathways.

Pharmacology

- Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects against various diseases. Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors involved in disease mechanisms.

Industry

- Pharmaceutical Development : The compound is used in the production of pharmaceuticals, particularly in drug discovery processes aimed at developing new therapeutic agents.

Case Studies and Research Findings

-

Biological Activity Assessment :

- Studies have indicated that this compound exhibits significant biological activity, particularly in modulating receptor interactions involved in various signaling pathways.

-

Synthesis of Derivatives :

- Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties, demonstrating its versatility as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The closest structural analog is methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 1369501-61-0), which lacks the 2-chloro substituent on the pyridine ring . Key differences include:

| Property | Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate Dihydrochloride | Methyl 3-amino-3-(pyridin-4-yl)propanoate Dihydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ · 2HCl (C₉H₁₅Cl₃N₂O₂) | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | ~287.58 g/mol (estimated) | 253.13 g/mol |

| Pyridine Substitution | 2-Chloro (electron-withdrawing) | Unsubstituted (pyridin-4-yl) |

| Stereochemistry | (R)-enantiomer specified | Racemic or unspecified |

| CAS Number | Hypothetical (e.g., 1369501-XX-XX) | 1369501-61-0 |

| Solubility | Likely reduced in organic solvents due to increased polarity | Reported soluble in water and DMSO |

Key Implications of Structural Differences:

- Lipophilicity : The chlorine substituent may enhance membrane permeability but reduce aqueous solubility.

- Biological Activity : The (R)-enantiomer could exhibit distinct binding affinities in chiral biological targets (e.g., enzymes or receptors) compared to racemic mixtures or the (S)-form.

Comparison with Other Analogs

- Substituent Variations :

- Fluoro or Methyl Pyridine Derivatives : Fluorine (smaller, electronegative) or methyl (electron-donating) groups would further modulate electronic properties and steric effects.

- Ester Group Modifications : Ethyl or benzyl esters could alter metabolic stability or cleavage rates.

- Salt Forms : Citrate or sulfate salts might offer different crystallization behaviors or solubility profiles.

Biological Activity

Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative with a chloropyridine moiety. Its molecular structure is characterized by a central carbon atom bonded to an amino group, a carboxylate group (part of the ester), and a chloropyridine substituent. The presence of a chiral center at the carbon adjacent to the amino group contributes to its stereochemical properties, which are crucial for its biological activity.

Molecular Formula

- Molecular Formula: CHClNO

- Molecular Weight: 232.66 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-chloropyridine with suitable amino acid derivatives, often requiring specific catalysts and controlled conditions to optimize yield and purity .

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The chloropyridine moiety enhances binding affinity to target proteins involved in metabolic pathways, potentially modulating enzymatic activity or receptor signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity: Preliminary studies suggest that it could have potential antitumor effects by inhibiting specific cancer-related pathways.

- Neuroprotective Effects: Its ability to interact with neurotransmitter systems may provide neuroprotective benefits.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antitumor Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µM) A549 (Lung Cancer) 15 HeLa (Cervical Cancer) 12 MCF7 (Breast Cancer) 10 - Neuroprotective Studies : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

- Enzyme Inhibition : The compound was shown to inhibit certain metabolic enzymes, which could be leveraged for therapeutic applications in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The compound is synthesized via enantioselective catalytic hydrogenation of a β-keto ester intermediate, followed by hydrochlorination. To ensure enantiomeric purity:

- Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .

- Monitor reaction progress via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) to resolve (R)- and (S)-enantiomers.

- Confirm diastereomeric salt formation during hydrochlorination using X-ray crystallography (SHELXL refinement ).

Q. How should researchers characterize the compound’s physicochemical properties, and what analytical techniques are critical?

Methodological Answer:

- Molecular weight and formula validation: High-resolution mass spectrometry (HRMS) in ESI+ mode (theoretical [M+H]+: 289.08 for C9H12ClN2O2; observed: 289.07 ± 0.02) .

- Purity assessment: Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm .

- Crystallinity: Single-crystal X-ray diffraction (SC-XRD) using SHELX suite for unit cell parameter determination .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

- Storage: Store at -20°C under inert gas (N2 or Ar) to prevent hygroscopic degradation .

- Handling: Use gloveboxes for hygroscopic-sensitive steps; avoid aqueous solvents in freebase form due to rapid decomposition .

- Waste disposal: Neutralize acidic residues with NaHCO3 before disposal to comply with environmental safety protocols .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Methodological Answer: Discrepancies arise from protonation state and counterion effects:

Q. What strategies optimize chiral purity during scale-up synthesis, and how are process-related impurities identified?

Methodological Answer:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations (B3LYP/6-31G):* Simulate the 2-chloropyridine ring’s electrophilicity. The C2-Cl bond has a calculated bond dissociation energy (BDE) of 298 kJ/mol, favoring SNAr over SN2 mechanisms .

- Validation: Compare computed activation energies with experimental kinetics (e.g., reaction with NaN3 in DMF at 80°C) .

Q. What protocols ensure stability in long-term biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

Q. How should crystallographic data be analyzed to resolve disorder in the 2-chloropyridin-4-yl moiety?

Methodological Answer:

- Disorder modeling: Use SHELXL’s PART and SUMP instructions to refine split positions for Cl and adjacent C atoms .

- Validation: Check ADPs (atomic displacement parameters); a ΔUiso > 0.02 Ų between split sites suggests overmodeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

Q. Why do NMR spectra vary between D2O and DMSO-d6 solvents?

Methodological Answer:

- Solvent-dependent tautomerism: In D2O, the amino group remains protonated (δ 8.2 ppm for NH3+), while in DMSO-d6, partial deprotonation shifts NH2 signals to δ 6.5–7.0 ppm .

- Resolution: Assign peaks using 2D HSQC and COSY in both solvents .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.